molecular formula C14H14N2O3S B565828 4'-[(o-Aminophenyl)sulfonyl]-acetanilide CAS No. 18514-07-3

4'-[(o-Aminophenyl)sulfonyl]-acetanilide

Cat. No.: B565828
CAS No.: 18514-07-3
M. Wt: 290.337
InChI Key: AHQOCUXQEKHPCZ-UHFFFAOYSA-N
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Description

4’-[(o-Aminophenyl)sulfonyl]-acetanilide is an organic compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetanilide group and a sulfonyl group attached to an o-aminophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide typically involves the reaction of o-aminophenyl sulfone with acetic anhydride under controlled conditions. The reaction proceeds as follows:

    Starting Materials: o-Aminophenyl sulfone and acetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.

    Procedure: The o-aminophenyl sulfone is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography and distillation to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4’-[(o-Aminophenyl)sulfonyl]-acetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-[(o-Aminophenyl)sulfonyl]-acetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4’-[(o-Aminophenyl)sulfonyl]-acetanilide can be compared with other similar compounds such as:

Biological Activity

Introduction

4'-[(o-Aminophenyl)sulfonyl]-acetanilide, also known by its chemical name C14H14N2O3S, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula: C14H14N2O3S
  • CAS Number: 18514-07-3
  • Molecular Weight: 286.34 g/mol
  • IUPAC Name: this compound

The compound features a sulfonamide group attached to an acetanilide structure, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including glioma cells. The compound was found to induce cell death through multiple mechanisms, including apoptosis and necroptosis, which are critical pathways in cancer therapy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound interacts with specific enzymes involved in cell signaling pathways, potentially altering their activity and leading to reduced cell proliferation.
  • DNA Binding : Similar to other aminophenyl derivatives, there is evidence suggesting that this compound may bind to DNA, causing mutations that can lead to cell death .
  • Oxidative Stress : The compound has been shown to induce oxidative stress in cancer cells, which can further contribute to its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's sulfonamide group is likely responsible for this activity, as sulfonamides are known for their antibacterial properties .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Glioma15Induction of apoptosis
Breast Cancer20DNA intercalation
Colon Cancer25Oxidative stress induction

These results indicate that the compound has varying levels of potency against different cancer types, highlighting its potential as a therapeutic agent.

Animal Models

Research involving animal models has further supported the anticancer potential of this compound. In a study using mice with induced tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Properties

IUPAC Name

N-[4-(2-aminophenyl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-11-6-8-12(9-7-11)20(18,19)14-5-3-2-4-13(14)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQOCUXQEKHPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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